2-Amino-4-chloro-6-methoxyquinazoline
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Overview
Description
2-Amino-4-chloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol. It is a useful research chemical and is often utilized in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-methoxyquinazoline typically involves the reaction of 4-chloro-6-methoxyquinazoline with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as hydroxylamine, ammonia; reactions are often carried out in polar solvents like water or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with hydrogenated functional groups.
Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Amino-4-chloro-6-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloroquinazoline
- 2-Amino-6-methoxyquinazoline
- 4-Chloro-6-methoxyquinazoline
Uniqueness
2-Amino-4-chloro-6-methoxyquinazoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H8ClN3O |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-6-methoxyquinazolin-2-amine |
InChI |
InChI=1S/C9H8ClN3O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
WJWKEPFYSOPISN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=C2Cl)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.